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Compound of Interest

Compound Name: Methyl 3,5-Dihydroxybenzoate

Cat. No.: B129432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3,5-dihydroxybenzoate (MDHB), a polyhydroxy phenolic compound, is of significant

interest in various scientific domains, including medicinal chemistry and materials science. Its

utility as a precursor in the synthesis of dendrimers and its potential as a tyrosinase inhibitor

underscore the importance of a thorough understanding of its physicochemical properties.[1]

This technical guide provides a consolidated overview of the available physical data for MDHB,

outlines established experimental protocols for the determination of its thermochemical

properties, and presents key chemical pathways associated with its synthesis and biological

activity.

While experimental thermochemical data such as the enthalpy of formation, standard molar

entropy, and Gibbs free energy of formation for Methyl 3,5-Dihydroxybenzoate are not readily

available in the current scientific literature, this guide furnishes detailed methodologies for their

determination, drawing parallels with studies on structurally similar compounds.

Data Presentation
The following table summarizes the known physical properties of Methyl 3,5-
Dihydroxybenzoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b129432?utm_src=pdf-interest
https://www.benchchem.com/product/b129432?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.3109/14756366.2011.593033
https://www.benchchem.com/product/b129432?utm_src=pdf-body
https://www.benchchem.com/product/b129432?utm_src=pdf-body
https://www.benchchem.com/product/b129432?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Formula C₈H₈O₄ [2][3]

Molecular Weight 168.15 g/mol [4]

Melting Point 167-170 °C (lit.) [2][5]

Boiling Point 300 °C (estimated) [3]

Density 1.3037 g/cm³ (rough estimate) [2]

Water Solubility Slightly soluble [2][5]

Appearance Slightly yellow solid [3]

Experimental Protocols
The determination of fundamental thermochemical data for organic compounds like Methyl 3,5-
Dihydroxybenzoate relies on well-established experimental techniques. Below are detailed

protocols for two primary methods: combustion calorimetry for determining the enthalpy of

formation and the Knudsen effusion method for measuring vapor pressure, which is crucial for

deriving the enthalpy of sublimation.

Combustion Calorimetry
Combustion calorimetry is the principal method for determining the standard enthalpy of

formation of organic compounds. The procedure involves the complete combustion of a

substance in a controlled oxygen environment and measuring the heat evolved.

Objective: To determine the standard enthalpy of combustion (ΔH°c) of a solid organic

compound, from which the standard enthalpy of formation (ΔH°f) can be calculated.

Apparatus:

Parr-type isoperibol bomb calorimeter

High-pressure oxygen cylinder with regulator

Pellet press
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Fuse wire (platinum or similar)

Cotton thread of known heat of combustion

High-precision thermometer (±0.001 °C)

Balance (±0.0001 g)

Procedure:

A pellet of the sample (approximately 0.5-1.0 g) is prepared using a pellet press and its mass

is accurately recorded.[6]

The pellet is placed in the crucible of the bomb calorimeter.

A fuse wire of known length and mass is attached to the electrodes, with a cotton thread tied

to the wire and in contact with the sample.

A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure

saturation of the final atmosphere with water vapor.

The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen

to a pressure of approximately 30 atm.[7]

The bomb is then submerged in a known quantity of water in the calorimeter's insulated

bucket.

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded

over a period of time to establish a baseline.

The sample is ignited by passing an electric current through the fuse wire.

The temperature of the water in the calorimeter is recorded at regular intervals as it rises to a

maximum and then slowly cools.

The final temperature is determined after accounting for heat exchange with the

surroundings.
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The bomb is depressurized, and the interior is inspected for any signs of incomplete

combustion (e.g., soot). The lengths of the unburned fuse wire are measured.

The aqueous contents of the bomb are titrated to determine the amount of nitric acid formed

from any nitrogen present in the sample or atmosphere.

Data Analysis: The heat capacity of the calorimeter (C_cal) is first determined by combusting a

standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of

combustion of the sample at constant volume (ΔU°c) is then calculated using the corrected

temperature rise and C_cal, accounting for the heat contributions from the fuse wire ignition

and nitric acid formation. Finally, the standard enthalpy of combustion (ΔH°c) is calculated from

ΔU°c, and the standard enthalpy of formation (ΔH°f) is determined using Hess's Law.

Knudsen Effusion Method
The Knudsen effusion method is a technique for determining the vapor pressure of a solid or

liquid substance with low volatility. This data can then be used to calculate the enthalpy of

sublimation.

Objective: To measure the vapor pressure of a solid sample at various temperatures to

determine its enthalpy of sublimation.

Apparatus:

Knudsen effusion cell (a small container with a precisely machined orifice)

High-vacuum system (capable of reaching pressures below 10⁻⁵ Torr)

Thermostatically controlled bath or furnace

High-precision microbalance

Temperature measurement and control system

Procedure:

A small amount of the sample is placed in the Knudsen cell, and the initial mass is accurately

recorded.[8]
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The cell is placed in the vacuum chamber and connected to the microbalance.

The system is evacuated to a high vacuum.[9]

The sample is heated to a constant, known temperature.[10]

As the substance sublimes, the vapor effuses through the small orifice into the vacuum.

The mass of the cell is continuously monitored and recorded over time. The rate of mass

loss ( dm/dt ) should be constant at a given temperature.[11]

The experiment is repeated at several different temperatures.

Data Analysis: The vapor pressure (P) at a given temperature (T) is calculated from the rate of

mass loss using the Knudsen-Hertz equation:

P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)

where:

dm/dt is the rate of mass loss

A is the area of the orifice

R is the ideal gas constant

T is the absolute temperature

M is the molar mass of the substance

The enthalpy of sublimation (ΔH°sub) can then be determined from the Clausius-Clapeyron

equation by plotting ln(P) versus 1/T. The slope of the resulting line is equal to -ΔH°sub/R.

Mandatory Visualizations
Synthesis of Methyl 3,5-Dihydroxybenzoate
The most common laboratory synthesis of Methyl 3,5-Dihydroxybenzoate is through the

Fischer esterification of 3,5-dihydroxybenzoic acid with methanol, using a strong acid catalyst
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such as sulfuric acid.[12][13][14]
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Caption: Fischer esterification of 3,5-dihydroxybenzoic acid to yield Methyl 3,5-
Dihydroxybenzoate.

Proposed Mechanism of Tyrosinase Inhibition
Methyl 3,5-dihydroxybenzoate and related hydroxybenzoic acid derivatives have been

identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[15][16][17] The

proposed mechanism involves the chelation of copper ions within the active site of the enzyme,

thereby rendering it inactive.
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Caption: Competitive inhibition of tyrosinase by Methyl 3,5-Dihydroxybenzoate.

Conclusion and Future Outlook
This guide has compiled the available physical data for Methyl 3,5-Dihydroxybenzoate and

provided detailed, generalized protocols for the experimental determination of its core

thermochemical properties. While specific experimental values for enthalpy of formation,

entropy, and Gibbs free energy are currently absent from the literature, the methodologies

outlined herein are robust and applicable to this compound.

For researchers requiring these thermochemical data, two primary paths are recommended:

Experimental Determination: Conduct combustion calorimetry and vapor pressure

measurements as detailed in this guide to obtain empirical data.

Computational Chemistry: Employ high-level quantum chemical calculations (e.g., G3 or G4

theories) to estimate the thermochemical properties. These methods have been shown to

provide good agreement with experimental data for similar molecules and can serve as a

reliable alternative in the absence of experimental values.
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The provided diagrams for the synthesis and a proposed biological mechanism offer a visual

framework for understanding the chemical behavior of Methyl 3,5-Dihydroxybenzoate.

Further research to elucidate the precise thermochemical characteristics of this compound will

be invaluable to the fields of drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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